Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate is an organic compound with the molecular formula C23H15O4SNa. This compound is known for its unique structure, which includes a benzo[de]anthracene moiety linked to a benzenesulfonate group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate typically involves the reaction of 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the neutralization of 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonic acid with sodium hydroxide, followed by purification and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinic acids and thiols.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate involves its interaction with specific molecular targets and pathways. The benzo[de]anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonic acid
- 7H-Benz[de]anthracen-7-one
- Benzenesulfonic acid derivatives
Uniqueness
Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate is unique due to its combination of the benzo[de]anthracene moiety and the benzenesulfonate group. This structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Eigenschaften
CAS-Nummer |
69658-16-8 |
---|---|
Molekularformel |
C23H15NaO4S |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
sodium;4-(7H-benzo[a]phenalen-3-yloxy)benzenesulfonate |
InChI |
InChI=1S/C23H16O4S.Na/c24-28(25,26)18-10-8-17(9-11-18)27-22-13-12-20-19-6-2-1-4-15(19)14-16-5-3-7-21(22)23(16)20;/h1-13H,14H2,(H,24,25,26);/q;+1/p-1 |
InChI-Schlüssel |
HHSQDAVYSVPYRY-UHFFFAOYSA-M |
Kanonische SMILES |
C1C2=C3C(=CC=C2)C(=CC=C3C4=CC=CC=C41)OC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.